Pergularinine

概要

説明

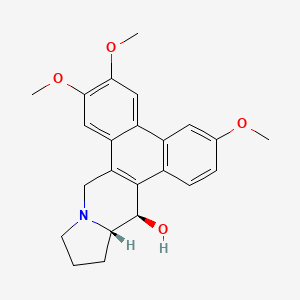

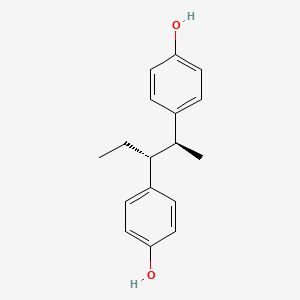

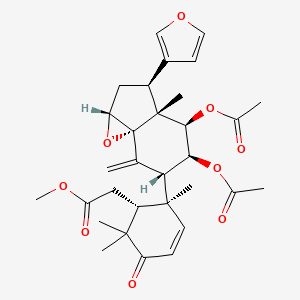

ペルグラリニンは、キョウチクトウ科に属する植物から抽出されるフェナントロインドリジジンアルカロイドです。 抗菌、抗腫瘍、細胞毒性などの多様な生物活性で知られています 。この化合物は、潜在的な治療応用から、科学界で大きな関心を集めています。

準備方法

合成経路と反応条件

ペルグラリニンの合成は、通常、ペルグラリア・トメントサなどの植物源からの抽出を伴います。 抽出プロセスには、石油エーテル、酢酸エチル、エタノールなどの溶媒を用いた浸漬が含まれます 。抽出された化合物は、シリカゲルクロマトグラフィーなどの技術を使用して精製されます。

工業的生産方法

ペルグラリニンの工業生産はまだ初期段階にあります。 チロホリンなどの類似のアルカロイドのバイオテクノロジーによる生産は、アグロバクテリウム・リゾジェネスによる毛状根の誘導と、液体懸濁培養での培養を含みます 。この方法は、ペルグラリニンの生産に適応できる可能性があります。

化学反応解析

反応の種類

ペルグラリニンは、以下を含む様々な化学反応を起こします。

酸化: この反応は、ペルグラリニン分子の官能基を修飾することができます。

還元: この反応は、化合物の酸化状態を変えることができます。

置換: この反応は、ある官能基を別の官能基で置換することを含みます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は、通常、目的の生成物の生成を確実にするために、制御された温度とpH条件で行われます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。

科学研究アプリケーション

ペルグラリニンは、幅広い科学研究アプリケーションを持っています。

化学: フェナントロインドリジジンアルカロイドの反応性を調べるためのモデル化合物として使用されます。

生物学: ペルグラリニンの細胞毒性特性は、細胞の成長とアポトーシスを調べるための貴重なツールとなっています。

医学: その抗菌および抗腫瘍活性は、潜在的な治療応用が検討されています.

産業: ペルグラリニンのユニークな化学構造は、新しい抗菌剤を開発するための候補となっています。

化学反応の分析

Types of Reactions

Pergularinine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the this compound molecule.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Pergularinine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of phenanthroindolizidine alkaloids.

Biology: this compound’s cytotoxic properties make it a valuable tool for studying cell growth and apoptosis.

Medicine: Its antibacterial and antitumor activities are being explored for potential therapeutic applications.

Industry: this compound’s unique chemical structure makes it a candidate for developing new antimicrobial agents.

作用機序

ペルグラリニンの作用機序には、核酸合成に重要な酵素であるジヒドロ葉酸レダクターゼの阻害が含まれます 。この阻害は、DNA複製と細胞分裂の阻害につながり、細胞毒性効果をもたらします。関与する分子標的と経路には、葉酸経路と細胞周期調節機構が含まれます。

類似の化合物との比較

ペルグラリニンは、チロホリンジニンやチロホリンなどの他のフェナントロインドリジジンアルカロイドとよく比較されます 。これらの化合物は、類似の生物活性を共有していますが、化学構造と特定の作用機序が異なります。ペルグラリニンのユニークな構造により、異なる分子標的に結合することができ、研究や治療応用において、独特で貴重な化合物となっています。

類似の化合物のリスト

- チロホリンジニン

- チロホリン

- インドリジジンアルカロイド

ペルグラリニンは、強力な抗菌および抗腫瘍特性を持つため、今後の研究開発のための有望な候補です。

類似化合物との比較

Pergularinine is often compared with other phenanthroindolizidine alkaloids such as tylophorinidine and tylophorine . These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action. This compound’s unique structure allows it to interact with different molecular targets, making it a distinct and valuable compound for research and therapeutic applications.

List of Similar Compounds

- Tylophorinidine

- Tylophorine

- Indolizidine alkaloids

This compound stands out due to its potent antibacterial and antitumor properties, making it a promising candidate for further research and development.

特性

IUPAC Name |

(13aS,14R)-3,6,7-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWAARLALKUFQQ-CVDCTZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972565 | |

| Record name | 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-70-0 | |

| Record name | Pergularinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(Ethylamino)-1-hydroxybutyl]-8-hydroxyquinolin-2(1h)-one](/img/structure/B1222972.png)